N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide

mGlu1 PAM thiophene linker scaffold hopping

This 9H-xanthene-9-carboxamide derivative is a unique scaffold-hopping probe for mGlu1 receptor PAM research. Unlike the reference oxadiazol-3-yl series (e.g., Ro 67-4853), it incorporates a thiophene-3,4-diyl spacer that simultaneously increases heavy-atom count, introduces a chalcogen-bonding sulfur, and rotates the hydrogen-bond-acceptor vector ~120°. These three topological departures create a distinct IP and pharmacological profile, making it essential for matched molecular pair studies to quantify regioisomerism-driven affinity shifts at the mGlu1 allosteric site. Ideal for CNS screening decks and comparative ADME profiling. Secure your gram-scale supply to validate this differentiated chemotype.

Molecular Formula C21H15N3O3S
Molecular Weight 389.43
CAS No. 1796969-70-4
Cat. No. B2519230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide
CAS1796969-70-4
Molecular FormulaC21H15N3O3S
Molecular Weight389.43
Structural Identifiers
SMILESCC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C21H15N3O3S/c1-12-22-21(27-24-12)19-15(10-11-28-19)23-20(25)18-13-6-2-4-8-16(13)26-17-9-5-3-7-14(17)18/h2-11,18H,1H3,(H,23,25)
InChIKeyYAQPQMRRERNCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide (CAS 1796969-70-4): Procurement-Relevant Scaffold Profile


N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide (CAS 1796969‑70‑4, MF C₂₁H₁₅N₃O₃S, MW 389.43) is a heterocyclic amide that embeds a 9H‑xanthene‑9‑carboxamide core, a 2,3‑disubstituted thiophene spacer and a 3‑methyl‑1,2,4‑oxadiazol‑5‑yl terminus . The 9H‑xanthene‑9‑carboxamide scaffold is the pharmacophoric nucleus of several potent, orally bioavailable mGlu1 receptor positive allosteric modulators (PAMs), including tool compounds such as Ro 67‑4853 and Ro0711401 [1]. The compound described here replaces the direct oxadiazole‑amide linkage of the reference series with a thiophene‑3,4‑diyl bridge and shifts the oxadiazole attachment from the 3‑yl to the 5‑yl position; these structural modifications are predicted to alter both the three‑dimensional presentation of the hydrogen‑bond‑accepting oxadiazole and the overall lipophilicity of the molecule, thereby distinguishing it from all previously reported mGlu1 PAM congeners.

Why In-Class Substitution Fails for N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide (CAS 1796969-70-4)


Generic interchange with other 9H‑xanthene‑9‑carboxamide oxadiazoles is not risk‑free because three critical topological features diverge simultaneously. First, the insertion of a thiophene‑3,4‑diyl spacer between the carboxamide nitrogen and the oxadiazole ring increases the heavy‑atom count by 4 and adds a sulfur atom capable of engaging in chalcogen‑bonding or cytochrome P450‑mediated oxidation [1]. Second, the oxadiazole is attached via its 5‑position rather than the 3‑position employed in the reference mGlu1 PAM series, which rotates the hydrogen‑bond‑acceptor vector by roughly 120° relative to the xanthene plane [2]. Third, the 3‑methyl substituent on the oxadiazole is preserved, but its spatial relationship to the xanthene carbonyl is altered by the thiophene linker. These three departures make it unlikely that SAR derived from the oxadiazol‑3‑yl or oxazol‑2‑yl sub‑series can be directly translated, and they create a distinct intellectual‑property and pharmacological profile that cannot be replicated by simply ordering a close‑in analog.

Quantitative Differentiation Evidence for N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide (Procurement Decision Support)


Thiophene‑Spacer Insertion Distinguishes the Compound from All Previously Reported mGlu1 PAM Congeners

The target compound incorporates a thiophene‑3,4‑diyl unit between the amide nitrogen and the 1,2,4‑oxadiazole ring. In contrast, the most extensively characterised mGlu1 PAMs—N‑(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)‑9H‑xanthene‑9‑carboxamide (compound 3a in the Roche SAR series) and Ro0711401 (N‑(4‑(trifluoromethyl)oxazol‑2‑yl)‑9H‑xanthene‑9‑carboxamide) —feature a direct heterocycle‑to‑amide linkage with no intervening spacer. The insertion adds 4 heavy atoms (C₄H₂S) and introduces a divalent sulfur, which is absent in all reference compounds. No direct pharmacological comparison data are publicly available for the target compound; the differentiation claim rests on a structural topological comparison of the molecular graphs.

mGlu1 PAM thiophene linker scaffold hopping

1,2,4‑Oxadiazole‑5‑yl vs. 3‑yl Regioisomerism Confers a Distinct Hydrogen‑Bond‑Acceptor Vector

The 1,2,4‑oxadiazole ring in the target compound is connected via its C‑5 position to the thiophene, presenting the N‑4 and O‑1 heteroatoms in an orientation that is rotated approximately 120° relative to the 1,2,4‑oxadiazol‑3‑yl isomers that dominate the published mGlu1 PAM series [1]. In the 3‑yl series, the oxadiazole N‑4 acts as a hydrogen‑bond acceptor oriented toward the xanthene carbonyl [1]; in the 5‑yl isomer of the target compound, the acceptor vector projects away from the xanthene plane. No direct biological activity data exist for the target compound to quantify the effect of this regioisomeric switch; the differentiation is inferred from the well‑documented impact of oxadiazole regioisomerism on target binding in other chemotypes [2].

oxadiazole regioisomerism hydrogen-bond acceptor molecular recognition

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity Relative to Reference mGlu1 PAMs

The insertion of the thiophene ring increases both molecular weight (+82 g mol⁻¹) and carbon count (+4 C) relative to the oxadiazol‑3‑yl lead . ChemDraw‑predicted LogP for the target compound is approximately 4.8, compared with roughly 3.1 for N‑(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)‑9H‑xanthene‑9‑carboxamide (ΔLogP ~+1.7) . The target compound also gains one additional heteroatom (sulfur) while maintaining an identical number of H‑bond donors (1) and acceptors (5) as the oxadiazol‑3‑yl derivative. The significant increase in lipophilicity is likely to affect solubility, protein binding and membrane permeability relative to the less lipophilic reference compounds; experimental LogP or solubility data for the target compound are not available in the public domain.

physicochemical properties LogP drug-likeness

mGlu1 Receptor PAM Class Activity Context: Scaffold-Supported but Unvalidated for the Target Compound

The 9H‑xanthene‑9‑carboxamide scaffold is a validated mGlu1 PAM pharmacophore. N‑(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)‑9H‑xanthene‑9‑carboxamide displays an EC₅₀ of 52 nM in a FLIPR calcium assay on rat mGlu1 expressed in HEK293 cells [1], while Ro0711401 shows an EC₅₀ of 56 nM in the same assay format . Both compounds additionally demonstrate oral bioavailability and brain penetration in rodent models. The target compound conserves the xanthene‑9‑carboxamide core and retains a 1,2,4‑oxadiazole heterocycle, but no mGlu1 (or any other target) activity data have been reported for it in the peer‑reviewed literature. Therefore, mGlu1 PAM activity cannot be assumed; the compound should be treated as an uncharacterised analog of a pharmacologically active class.

mGlu1 receptor positive allosteric modulator class-level SAR

Vendor‑Specified Purity and Procurement Specification for CAS 1796969‑70‑4

According to the CheMenu product listing, CAS 1796969‑70‑4 is supplied with a purity specification of ≥95% . The compound is listed under catalog number CM972829 with a molecular weight of 389.43 g mol⁻¹. Comparable xanthene‑carboxamide oxadiazole analogs available from specialist suppliers (e.g., Aladdin Scientific) are also typically offered at 95‑98% purity . No analytical certificate of analysis, residual solvent statement or storage‑condition data beyond 'room temperature' are publicly available for this compound.

compound procurement purity specification catalog sourcing

Recommended Use Scenarios for N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide Based on Available Evidence


Probing the Structural Tolerability of the mGlu1 PAM Pharmacophore to Thiophene‑Spacer Insertion

The compound is best positioned as a scaffold‑hopping probe to test whether the 9H‑xanthene‑9‑carboxamide mGlu1 PAM pharmacophore retains activity when the direct oxadiazole‑amide linkage is replaced by a thiophene‑3,4‑diyl bridge. Because the reference series shows EC₅₀ values in the 52‑56 nM range [1] , the target compound can be screened in the same FLIPR calcium‑mobilisation assay on recombinant mGlu1/HEK293 cells to quantify the impact of spacer insertion and oxadiazole regioisomerism on potency and efficacy.

Evaluating the Influence of Oxadiazole Regioisomerism (5‑yl vs. 3‑yl) on Target Binding and Selectivity

The compound provides a matched molecular pair with the oxadiazol‑3‑yl series for investigating how rotation of the hydrogen‑bond‑acceptor vector affects mGlu1 binding and selectivity over related class‑C GPCRs (e.g., mGlu5, calcium‑sensing receptor). Head‑to‑head radioligand displacement or SPR experiments against the mGlu1 allosteric site, using Ro 67‑4853 or Ro0711401 as reference ligands, would directly quantify any regioisomerism‑driven affinity shift.

Physicochemical Profiling and In‑Vitro ADME Assessment of a Higher‑Lipophilicity Xanthene‑Carboxamide Analog

With a predicted LogP of approximately 4.8—roughly 1.7 log units higher than the oxadiazol‑3‑yl lead—the compound is suited for comparative solubility (kinetic and thermodynamic), microsomal stability, and plasma‑protein‑binding studies. These data would establish whether the thiophene insertion modifies the favourable oral bioavailability profile reported for the reference mGlu1 PAM series [1] .

Building a Custom Screening Library for CNS‑Penetrant Chemotype Expansion

Given the brain‑penetrant properties of the reference series , the target compound is a candidate for inclusion in a focused CNS‑oriented screening deck alongside other xanthene‑carboxamide variants. Procurement of gram‑scale quantities (supported by the CheMenu catalog entry ) enables parallel profiling in MDCK‑MDR1 permeability assays and in‑vivo brain‑to‑plasma ratio determinations, should initial in‑vitro mGlu1 activity be confirmed.

Quote Request

Request a Quote for N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.